Fmoc-nh-dpeg(4)-nhnh-boc
Overview
Description
Fmoc-nh-dpeg(4)-nhnh-boc is a compound used primarily in peptide synthesis. It is a derivative of polyethylene glycol (PEG) and is often utilized as a building block in the synthesis of peptides due to its ability to form stable amide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-nh-dpeg(4)-nhnh-boc typically involves the reaction of Fmoc-amino acid with dPEG(4)-acid to form an amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of high-throughput synthesis techniques allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-nh-dpeg(4)-nhnh-boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF.
Condensation Reactions: The compound can react with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
DIC and HOBt: Used as coupling reagents for the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include longer peptide chains and deprotected amino acids. The removal of the Fmoc group yields the free amine, which can then participate in further peptide bond formation .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-nh-dpeg(4)-nhnh-boc is used as a building block in the synthesis of complex peptides and proteins. Its ability to form stable amide bonds makes it an essential reagent in solid-phase peptide synthesis .
Biology
In biological research, the compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and other biological processes .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials can have applications in biotechnology, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of Fmoc-nh-dpeg(4)-nhnh-boc involves the formation of stable amide bonds through condensation reactions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-nh-dpeg(4)-cooh: Similar to Fmoc-nh-dpeg(4)-nhnh-boc but with a carboxylic acid group instead of a hydrazine group.
Fmoc-nh-dpeg(3)-cooh: A shorter version of the compound with three ethylene glycol units instead of four.
Fmoc-nh-peg4-acid: Another similar compound with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which can offer additional reactivity compared to the carboxylic acid group in similar compounds. This additional reactivity can be useful in specific synthetic applications where the formation of hydrazone or other nitrogen-containing linkages is desired .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNADFIEGTPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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